molecular formula C17H24N2O2S B3974315 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide

Cat. No. B3974315
M. Wt: 320.5 g/mol
InChI Key: XIRVNABTQVRINI-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide, also known as AX-024, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

Mechanism of Action

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells, including B cells and mast cells, which play a role in inflammatory diseases. By inhibiting BTK, this compound reduces the activity of these immune cells and decreases inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to decrease the activation of immune cells and reduce the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are a number of potential future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, there is potential for the use of this compound in combination with other therapies for the treatment of inflammatory diseases.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease symptoms. Similarly, in models of rheumatoid arthritis and psoriasis, this compound has demonstrated efficacy in reducing inflammation and improving disease outcomes.

properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-13-7-5-6-10-15(13)19-17(21)12-22-11-16(20)18-14-8-3-2-4-9-14/h2-4,8-9,13,15H,5-7,10-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRVNABTQVRINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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